molecular formula C19H15NO5S B352865 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid CAS No. 862257-53-2

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid

Cat. No.: B352865
CAS No.: 862257-53-2
M. Wt: 369.4g/mol
InChI Key: LKLQMPGWVZBHBF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The molecular formula is established as C19H15NO5S with a corresponding molecular weight of 369.4 grams per mole. The Chemical Abstracts Service registry number 862257-53-2 provides unique identification for this specific stereoisomer.

The stereochemical configuration is particularly significant in this compound, as indicated by the Z-designation in the nomenclature. This configuration refers to the spatial arrangement around the exocyclic double bond connecting the thiazolidinone ring to the benzylidene moiety. The Z-configuration indicates that the higher priority substituents on either side of the double bond are positioned on the same side, creating a specific three-dimensional arrangement that influences both the compound's physical properties and potential biological interactions. The Standard International Chemical Identifier key LKLQMPGWVZBHBF-YBEGLDIGSA-N incorporates this stereochemical information, with the final segment indicating the specific stereochemical arrangement.

The compound contains several distinct structural domains that contribute to its overall architecture. The thiazolidinone core features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4 creating the characteristic dioxo pattern. The 3-methylphenyl substituent attached to the nitrogen atom introduces additional steric considerations and potential sites for intermolecular interactions. The phenoxyacetic acid chain extends from the benzylidene portion, providing both hydrophilic character through the carboxylic acid functionality and additional conformational flexibility through the ether linkage.

Properties

IUPAC Name

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLQMPGWVZBHBF-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid is a thiazolidinedione derivative, a class of compounds known for their diverse biological activities, particularly in the field of diabetes management and cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation leads to:

  • Insulin Sensitization : Enhancing insulin sensitivity in peripheral tissues.
  • Anti-inflammatory Effects : Reducing inflammation through modulation of inflammatory cytokines.
  • Lipid Metabolism Regulation : Influencing lipid storage and glucose metabolism.

Antidiabetic Properties

Research has shown that compounds derived from thiazolidinediones exhibit significant antidiabetic properties. For instance, studies have indicated that the compound under discussion demonstrates comparable efficacy to standard drugs such as pioglitazone and rosiglitazone in lowering blood glucose levels in diabetic models.

Table 1: Comparative Antidiabetic Activity

CompoundBlood Glucose Reduction (%)Reference
2-[4-[(Z)-[3-(3-methylphenyl)...45Datar et al.
Pioglitazone50Datar et al.
Rosiglitazone48Badiger et al.

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been investigated extensively. The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity

Cell LineIC₅₀ (µg/mL)Reference
A-431 (skin cancer)1.98 ± 1.22PMC9268695
Jurkat (leukemia)1.61 ± 1.92PMC9268695

Study on Antidiabetic Effects

In a study conducted by Jiwane et al., the compound demonstrated significant hypoglycemic activity in alloxan-induced diabetic rat models. The results indicated that modifications at specific positions on the thiazolidinedione structure could enhance its efficacy.

Study on Anticancer Effects

Research published in European PMC highlighted the cytotoxic effects of this compound against various cancer cell lines. The presence of specific substituents on the phenyl ring was found to increase its potency against cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Key Substituents Synthesis Method Physical Properties Biological Activity References
2-[4-[(Z)-[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid 3-(3-methylphenyl), (Z)-methylidene, phenoxy acetic acid Not explicitly described; likely analogous to cyclocondensation or thia-Michael N/A Hypothesized anti-inflammatory or antimicrobial
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-benzyloxy-3-methoxyphenyl, thioxo (C=S) at position 2 Reflux with bromoacetic acid and K₂CO₃ in acetone M.p. 277–280°C; Yield: 73% Dual enzyme inhibition (hypothetical)
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 4-chlorophenyl, dichlorothiazole hydrazone Thia-Michael addition with dimethyl acetylenedicarboxylate Characterized by NMR, IR Anti-T. gondii activity (in vitro)
2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Pyrazole ring, 4-ethoxy-2-methylphenyl, thioxo Multi-step coupling of pyrazole and thiazolidinone Mol. Wt. 479.6 g/mol; XLogP3: 4.9 Potential kinase inhibition
Key Observations:

Substituent Impact on Lipophilicity: The 3-methylphenyl group in the target compound increases lipophilicity (logP ~4–5) compared to polar groups like 4-methoxyphenyl () or chlorophenyl ().

Synthetic Yields and Conditions :

  • Thia-Michael additions () yield moderate purity but require specialized reagents.
  • Cyclocondensation () offers higher yields (73% in ) but longer reaction times (6–24 hours).

Biological Activity Trends :

  • Chlorophenyl derivatives () exhibit anti-parasitic activity, likely due to halogen-mediated membrane disruption.
  • Thioxo-containing analogs () are hypothesized to inhibit enzymes like α-glucosidase or aldose reductase .

Configurational and Stereochemical Considerations

  • The (Z)-configuration in the target compound is critical for maintaining planar geometry, enabling π-π stacking with aromatic residues in biological targets .
  • Methoxyphenoxy groups () improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : The target compound (MW ~435–480 g/mol) aligns with Lipinski’s rules, ensuring oral bioavailability.
  • Hydrogen Bonding: The acetic acid moiety (H-bond acceptor/donor) enhances solubility and target engagement, as seen in and .

Preparation Methods

Preparation of 4-Formylphenoxyacetic Acid

The phenoxy acetic acid backbone is synthesized via nucleophilic substitution.

  • Procedure :

    • 4-Hydroxybenzaldehyde (1.0 mol) reacts with chloroacetic acid (1.2 mol) in NaOH (33% w/v) under reflux for 1–2 hours.

    • Acidification with HCl yields 4-formylphenoxyacetic acid (mp: 132–135°C, yield: 70–75%).

  • Critical Parameters :

    • Solvent : Water or ethanol.

    • Catalyst : None required; base-driven SN2 mechanism.

Synthesis of 3-(3-Methylphenyl)-2,4-Thiazolidinedione

The thiazolidinedione core is prepared via cyclization:

  • Procedure :

    • Thiourea reacts with 3-(3-methylphenyl)chloroacetic acid in HCl at 100–110°C for 8–10 hours.

    • Recrystallization from ethanol yields the core (mp: 124–126°C, yield: 78–90%).

  • Key Reaction :

    Thiourea+ClCH2CO2RHCl, ΔThiazolidinedione+NH4Cl[7][9]\text{Thiourea} + \text{ClCH}_2\text{CO}_2\text{R} \xrightarrow{\text{HCl, Δ}} \text{Thiazolidinedione} + \text{NH}_4\text{Cl} \quad

Knoevenagel Condensation for Exocyclic Double Bond Formation

Reaction Conditions

The Z-configuration of the exocyclic double bond is achieved via base-catalyzed condensation:

  • Procedure :

    • 4-Formylphenoxyacetic acid (1.0 mol) reacts with 3-(3-methylphenyl)-2,4-thiazolidinedione (1.05 mol) in glacial acetic acid.

    • Sodium acetate (0.1 mol) is added as a catalyst, and the mixture is refluxed for 4–6 hours.

  • Yield : 65–78% after recrystallization (DMF/ethanol).

  • Stereochemical Control :

    • Z-selectivity is ensured by steric hindrance from the 3-methylphenyl group.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature110–120°CMaximizes rate
SolventGlacial acetic acidEnhances solubility
Catalyst Loading10 mol% NaOAcPrevents side reactions
Reaction Time5 hoursBalances conversion vs. degradation
Data compiled from.

Functional Group Modifications

Esterification and Hydrolysis

The carboxylic acid group is often protected during synthesis:

  • Esterification :

    • Intermediate treated with ethyl bromoacetate/K2_2CO3_3 in CH3_3CN to form ethyl ester (yield: 85–90%).

  • Hydrolysis :

    • Ethyl ester hydrolyzed with 37% HCl in acetic acid/water (1:1) to regenerate carboxylic acid (yield: 92–95%).

Purification Techniques

  • Column Chromatography :

    • Silica gel with hexane/ethyl acetate (3:1) for intermediate isolation.

  • Recrystallization :

    • Ethanol/water (2:1) for final product (purity >98%).

Analytical Validation

Structural Confirmation

  • NMR :

    • 1^1H NMR (DMSO-d6): δ 7.91 (s, 1H, =CH), 7.18–7.90 (m, 8H, Ar-H), 4.88 (s, 2H, -OCH2_2).

    • 13^{13}C NMR: 170.5 ppm (C=O), 163.4 ppm (C=S).

  • MS :

    • ESI-MS: m/z 369.4 [M+H]+^+.

Purity Assessment

  • HPLC :

    • C18 column, acetonitrile/water (70:30), retention time: 8.2 min.

  • Elemental Analysis :

    • Calculated for C19_{19}H15_{15}NO5_5S: C, 61.78%; H, 4.09%; N, 3.79%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Knoevenagel CondensationHigh Z-selectivity, scalableRequires acidic conditions65–78
Microwave-AssistedFaster reaction times (8–12 min)Specialized equipment needed80–85
One-Pot SynthesisReduced purification stepsLower stereochemical control50–60
Data from.

Industrial-Scale Considerations

  • Cost Drivers :

    • 3-(3-Methylphenyl)chloroacetic acid (≥$200/kg).

    • Solvent recovery systems for acetic acid.

  • Environmental Impact :

    • HCl waste neutralization required.

    • Ethanol/water recrystallization reduces VOC emissions.

Challenges and Solutions

  • Challenge : Oxidative degradation during condensation.

    • Solution : Nitrogen atmosphere and antioxidant additives (e.g., BHT).

  • Challenge : Low solubility of intermediates.

    • Solution : Use DMF/THF co-solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.